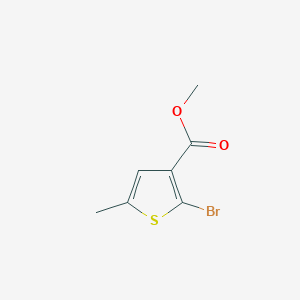

Methyl 2-bromo-5-methylthiophene-3-carboxylate

Descripción general

Descripción

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S

Mode of Action

Thiophene derivatives are known to undergo electrophilic substitution reactions more easily than benzene . This property might influence its interaction with biological targets.

Biochemical Pathways

It’s known that thiophene derivatives can be involved in various biochemical reactions due to their aromatic nature .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which might influence its absorption and distribution in the body.

Result of Action

It’s known that thiophene derivatives can have various biological activities .

Action Environment

The compound is known to be stable under normal temperatures and pressures .

Actividad Biológica

Methyl 2-bromo-5-methylthiophene-3-carboxylate (CAS: 944709-72-2) is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Formula : C₇H₇BrO₂S

- Molecular Weight : 235.1 g/mol

- IUPAC Name : this compound

- SMILES : COC(=O)C1=C(Br)SC(C)=C1

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The bromine substituent enhances the compound's reactivity, allowing it to participate in nucleophilic substitution and oxidation reactions.

In biological contexts, thiophene derivatives have been shown to exhibit:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with cell wall synthesis or function.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. Below is a summary table of its activity against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 µg/ml | Moderate |

| Escherichia coli | 10 µg/ml | Moderate |

| Bacillus subtilis | 12 µg/ml | Moderate |

| Salmonella typhi | 20 µg/ml | Weak |

The above data suggests that the compound has moderate efficacy against Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

Thiophene derivatives, including this compound, have been studied for their anti-inflammatory properties. A study highlighted that similar compounds can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6, suggesting that this compound may also exhibit these effects .

Case Studies

-

Antibacterial Efficacy Study :

A recent study evaluated the antibacterial efficacy of various thiophene derivatives, including this compound. The results indicated significant inhibition zones against S. aureus and E. coli, supporting its application in developing new antibacterial agents . -

Inflammation Model :

In an animal model of inflammation, compounds similar to this compound were administered to assess their anti-inflammatory properties. The results demonstrated a reduction in paw edema compared to control groups, indicating potential therapeutic benefits in inflammatory diseases .

Propiedades

IUPAC Name |

methyl 2-bromo-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKSORSRSUAPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653307 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-72-2 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.